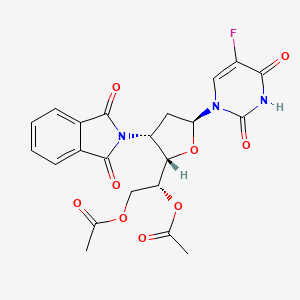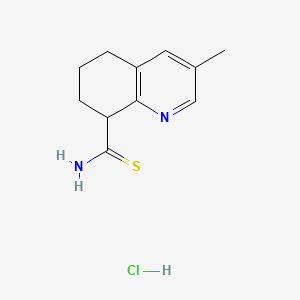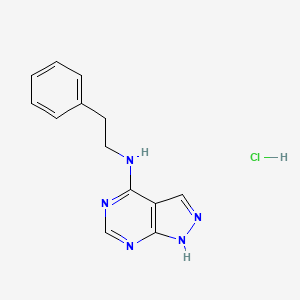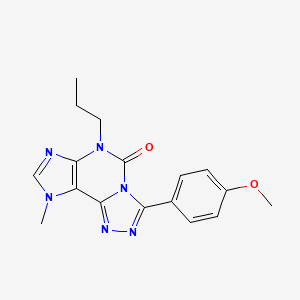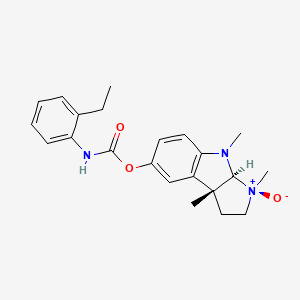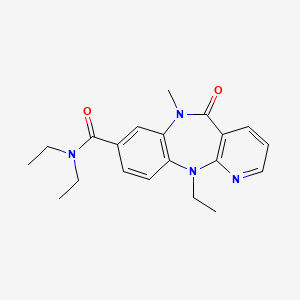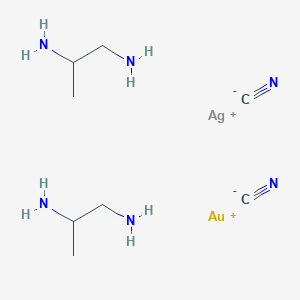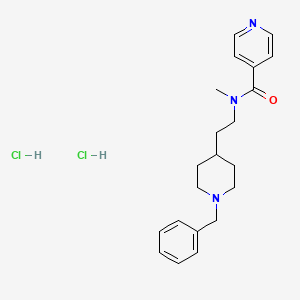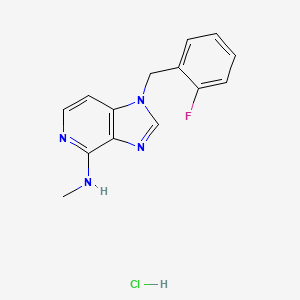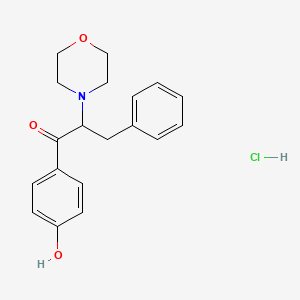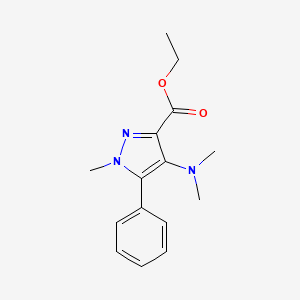
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group, a methyl group, a phenyl group, and an ethyl ester functional group
Vorbereitungsmethoden
The synthesis of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and a primary amine in anhydrous acetic acid can yield the desired pyrazole ester . Another approach involves the use of hydrazine hydrate for cyclization of chalcones, followed by esterification to introduce the ethyl ester group . Industrial production methods typically involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be compared with other similar compounds, such as:
3-Aminopyrazole-4-carboxylic acid: This compound lacks the dimethylamino and ethyl ester groups, resulting in different chemical properties and reactivity.
1-Methyl-3-phenylpyrazole-4-carboxylic acid:
4-Dimethylamino-1-methyl-5-phenylpyrazole: This compound lacks the carboxylic acid and ester functional groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
91857-69-1 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
ethyl 4-(dimethylamino)-1-methyl-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-15(19)12-14(17(2)3)13(18(4)16-12)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
OCSRUQKLZCMWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1N(C)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



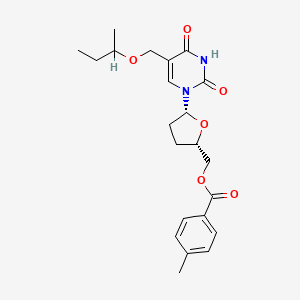
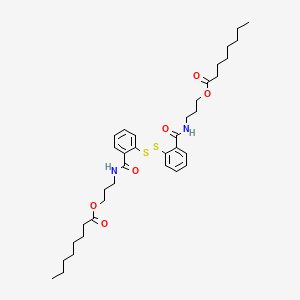
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
